![molecular formula C17H19N3O5S B5585382 1-(3-pyridinylmethyl)-4-(2-thienylcarbonyl)piperazine oxalate](/img/structure/B5585382.png)
1-(3-pyridinylmethyl)-4-(2-thienylcarbonyl)piperazine oxalate
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Overview
Description
Synthesis Analysis
The synthesis of related nitrogenous compounds involves the use of infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), and mass spectrometry (MS) for structural confirmation. The optimal molecular structure is determined through density functional theory (DFT) calculations, which are compared with X-ray diffraction values (Ban et al., 2023).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using X-ray diffraction techniques and DFT studies. These analyses reveal the molecular electrostatic potential and frontier molecular orbitals, providing a deep understanding of the compound's physicochemical properties (Ban et al., 2023).
Chemical Reactions and Properties
Research on piperazine-based compounds has shown significant activity in biochemical assays, suggesting the potential for diverse chemical reactions and biological interactions. For instance, piperazine derivatives have been explored for their acetylcholinesterase inhibition capabilities, demonstrating varying degrees of efficacy depending on their specific structural features (Ahmed, Mekky, & Sanad, 2022).
Physical Properties Analysis
The physical properties of piperazine compounds and their derivatives, such as solubility, melting point, and stability, are crucial for understanding their behavior in different environments and applications. While specific data on “1-(3-pyridinylmethyl)-4-(2-thienylcarbonyl)piperazine oxalate” is not directly available, related compounds have been studied to determine their physicochemical characteristics, facilitating predictions about this compound's properties.
Chemical Properties Analysis
The chemical properties, including reactivity with other chemical species, stability under various conditions, and potential for undergoing specific chemical transformations, are fundamental to comprehending the compound's applications and interactions. The DFT studies and reactivity analyses of similar nitrogenous compounds offer insights into their chemical behavior and potential applications (Ban et al., 2023).
properties
IUPAC Name |
oxalic acid;[4-(pyridin-3-ylmethyl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS.C2H2O4/c19-15(14-4-2-10-20-14)18-8-6-17(7-9-18)12-13-3-1-5-16-11-13;3-1(4)2(5)6/h1-5,10-11H,6-9,12H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSFBMUDARIVOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=CC=C2)C(=O)C3=CC=CS3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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